![molecular formula C9H8N4O2S B12592284 2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, connected via a sulfanyl group to an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of 5-(2-Pyridinyl)-1,3,4-oxadiazole-2-thiol: This intermediate can be synthesized by reacting 2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reactors, purification systems, and quality control measures to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic or acidic conditions.
Cyclization: Cyclization reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted acetamides.
Cyclization: Complex heterocyclic compounds.
科学的研究の応用
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
作用機序
The mechanism of action of 2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and pyridine rings but lacks the acetamide moiety.
N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and pyridine rings, along with the sulfanyl and acetamide groups, makes it a versatile compound for various applications .
特性
分子式 |
C9H8N4O2S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,14) |
InChIキー |
CDHNQNUYYJMRFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


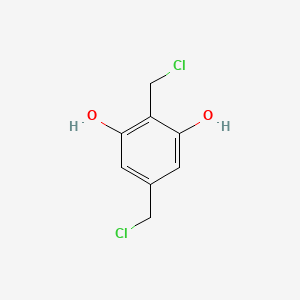
![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
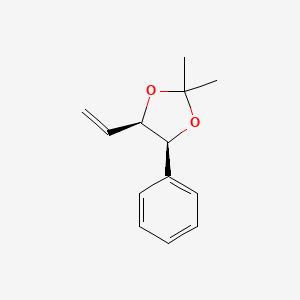
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
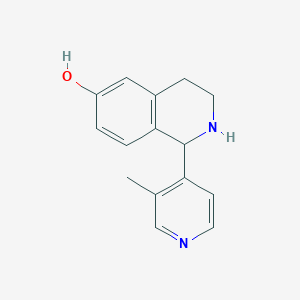
![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

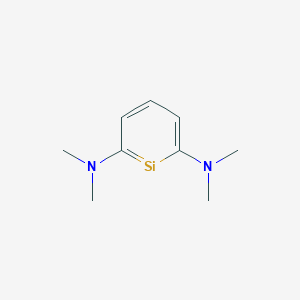
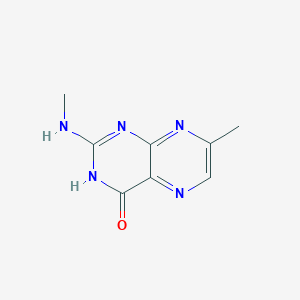
![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
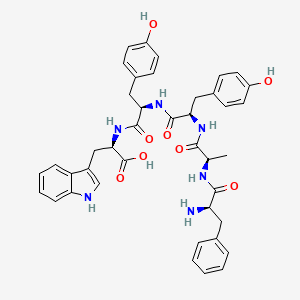
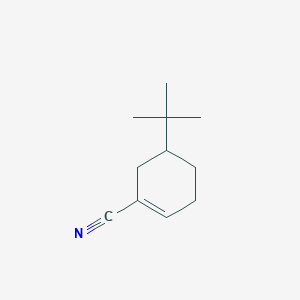
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
